molecular formula C10H11N5OS B5328724 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5328724
M. Wt: 249.29 g/mol
InChI Key: NFAYCNDCWFTHLC-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide: is a chemical compound with a unique structure that includes a cyclopropyl group, a thiadiazole ring, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under controlled conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbene intermediates.

    Pyrazole Carboxamide Formation: The final step involves the formation of the pyrazole carboxamide moiety by reacting the intermediate compounds with appropriate carboxylic acid derivatives or amides.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or pyrazole rings are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, the compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide

Comparison: Compared to these similar compounds, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c1-15-7(4-5-11-15)8(16)12-10-14-13-9(17-10)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAYCNDCWFTHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816203
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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